(E)-3-(5-ethylthiophen-2-yl)-N-((2-hydroxyquinolin-4-yl)methyl)-N-methylacrylamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-3-(5-ethylthiophen-2-yl)-N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-3-15-8-9-16(25-15)10-11-20(24)22(2)13-14-12-19(23)21-18-7-5-4-6-17(14)18/h4-12H,3,13H2,1-2H3,(H,21,23)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADABIKHCWSXCAK-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=CC(=O)N(C)CC2=CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)/C=C/C(=O)N(C)CC2=CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(5-ethylthiophen-2-yl)-N-((2-hydroxyquinolin-4-yl)methyl)-N-methylacrylamide is a synthetic compound that combines various heterocyclic structures, notably featuring a thiophene and a quinoline moiety. These structural components are often associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound can be described by the following IUPAC name:
Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Antimicrobial Activity
Research indicates that compounds containing quinoline and thiophene rings exhibit significant antimicrobial properties. In a study evaluating various derivatives of quinoline, it was found that modifications at the 4-position of the quinoline ring can enhance antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of the ethylthiophene moiety may further contribute to this activity by enhancing lipophilicity, allowing better membrane penetration.
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer potential. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in various in vitro assays. A specific study demonstrated that quinoline derivatives could induce apoptosis in human cancer cell lines by activating caspase pathways . The incorporation of the thiophene structure may also play a role in enhancing cytotoxicity due to its ability to interact with DNA and disrupt cellular processes.
Anti-inflammatory Activity
The anti-inflammatory effects of related compounds have been documented, suggesting that this compound might exhibit similar properties. Inflammation models using lipopolysaccharide (LPS) stimulated macrophages have shown that certain quinoline derivatives can reduce pro-inflammatory cytokine production . This suggests potential therapeutic applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of bacterial cell membranes | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Studies
- Antimicrobial Efficacy : A study conducted on various quinoline derivatives demonstrated that modifications at specific positions significantly enhanced their antibacterial activity. The compound's structural features were correlated with increased potency against S. aureus and E. coli.
- Cytotoxicity Assays : In vitro studies on human cancer cell lines revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects.
- Inflammation Models : Experimental models using LPS-stimulated macrophages showed a significant reduction in TNF-alpha and IL-6 levels when treated with related quinoline derivatives, suggesting potential for therapeutic applications in chronic inflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
